2-(2-Naphthyloxy)propanoic acid

Description

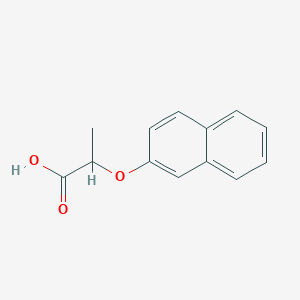

Structure

2D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIVVAPMRQMNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909140 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-82-3 | |

| Record name | 2-(2-Naphthyloxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10470-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(2-naphthalenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aryloxypropanoic Acid Class and Naphthalene Derivatives in Chemical and Biological Sciences

2-(2-Naphthyloxy)propanoic acid is structurally characterized by a naphthalene (B1677914) ring linked to a propanoic acid moiety through an ether bond. This positions it within two significant classes of organic compounds: aryloxypropanoic acids and naphthalene derivatives.

Aryloxypropanoic Acids: This class of compounds is recognized for a diverse range of biological activities. They are characterized by an ether linkage of an aromatic ring to a propanoic acid. This structural motif is a key feature in many biologically active molecules, including well-known herbicides and pharmaceuticals.

Naphthalene Derivatives: The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a versatile scaffold in medicinal chemistry. ekb.eg Naphthalene and its derivatives exhibit a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The rigid and planar structure of the naphthalene ring, combined with its large π-electron system, imparts unique photophysical and chemical properties, making these derivatives valuable in various scientific applications. ekb.eg

The combination of the aryloxypropanoic acid functionality with the naphthalene scaffold in this compound results in a molecule with a unique set of properties and potential applications that continue to be explored in academic research.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem. nih.gov

Significance of 2 2 Naphthyloxy Propanoic Acid As a Research Compound

The significance of 2-(2-Naphthyloxy)propanoic acid in the scientific community stems from its utility as a versatile research compound and as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) has prompted investigations into its potential anti-inflammatory or analgesic properties. Furthermore, some sources indicate its potential application as a herbicide. chemicalbook.comchemicalbook.com

A significant area of research involves the use of this compound as a foundational molecule for the synthesis of various derivatives. For instance, a series of its derivatives have been prepared and evaluated for their hypolipidemic activity. nih.govdocumentsdelivered.com These studies highlight the compound's role as a scaffold for developing new therapeutic agents. The synthesis of these derivatives typically involves the reaction of this compound with other chemical entities to create novel molecular structures with enhanced or targeted biological activities.

Current Trends and Future Directions in 2 2 Naphthyloxy Propanoic Acid Research

Classical Organic Synthesis Approaches

The foundational methods for synthesizing this compound largely rely on well-established organic reactions. These techniques are valued for their reliability and scalability.

Williamson Ether Synthesis: A Cornerstone of Production

The Williamson ether synthesis stands as a principal and straightforward method for preparing this compound. masterorganicchemistry.comorgchemres.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-naphthol (B1666908) (the nucleophile) reacts with an ester of 2-halopropanoic acid.

The mechanism is a classic SN2 reaction. masterorganicchemistry.com The process begins with the deprotonation of 2-naphthol by a base to form the more nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of the 2-halopropanoate, displacing the halide and forming the ether linkage. The subsequent hydrolysis of the ester group yields the final carboxylic acid product.

Optimization with K₂CO₃-Facilitated Routes:

Potassium carbonate (K₂CO₃) is a commonly employed weak base that effectively facilitates this synthesis. researchgate.netpnu.ac.ir Its use offers several advantages over stronger bases like sodium hydride (NaH). K₂CO₃ is less hazardous, easier to handle, and often provides cleaner reactions with fewer side products. researchgate.netpnu.ac.ir The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation but does not participate in the reaction. researchgate.netchemspider.com The use of K₂CO₃ promotes the formation of the naphthoxide in situ, which then reacts with the alkyl halide. researchgate.net Microwave irradiation has also been explored to accelerate the reaction, leading to excellent yields under solvent-free conditions. orgchemres.org

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| 2-Naphthol | Ethyl 2-bromopropanoate | K₂CO₃ | DMF | 80 °C, 12h | High |

| 2-Naphthol | Methyl 2-chloropropanoate | NaH | THF | Reflux, 6h | Good |

| 2-Naphthol | 2-Bromopropanoic acid | K₂CO₃ | Acetone | Reflux, 24h | Moderate |

Stereoselective Synthesis of Enantiomers

This compound possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for various applications.

Chiral resolution is a traditional and widely used method to separate enantiomers from a racemic mixture. wikipedia.org

Diastereomeric Salt Formation: This technique involves reacting the racemic this compound with a single enantiomer of a chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethanamine. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.orglibretexts.org Once separated, the individual diastereomeric salts are treated with an acid to regenerate the respective pure enantiomers of the carboxylic acid. libretexts.orgprepchem.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful method for resolving the enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus, separation.

Modern synthetic strategies increasingly focus on asymmetric catalysis to directly produce a single enantiomer, which is often more efficient than resolving a racemic mixture. rsc.org For the synthesis of this compound, this would involve the use of a chiral catalyst to control the stereochemistry of the C-O bond formation in the Williamson ether synthesis. While specific examples for this exact molecule are not extensively detailed in the provided context, the principle involves a chiral ligand coordinating to a metal center, which then orchestrates the enantioselective coupling of the naphthol and the propanoate precursor.

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, can be used for the kinetic resolution of racemic esters of this compound.

In enantioselective hydrolysis, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two products, the acid and the unreacted ester, can then be easily separated. Similarly, in enantioselective transesterification, the enzyme catalyzes the reaction of the racemic acid with an alcohol, selectively converting one enantiomer into an ester while the other remains as a carboxylic acid. The efficiency and selectivity of these enzymatic resolutions can often be enhanced by immobilizing the enzyme and using ionic liquids as co-solvents. nih.gov

Functional Group Transformations and Derivatization

The carboxylic acid and the naphthalene (B1677914) ring of this compound provide reactive sites for further functional group transformations and the synthesis of various derivatives.

Esterification: The carboxylic acid group can be readily converted to esters by reaction with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. These esters can have modified properties.

Amide Formation: Reaction with amines, often activated by a coupling reagent, yields the corresponding amides. This is a common strategy in the development of new bioactive molecules. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-naphthyloxy)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The position of substitution is directed by the existing ether group.

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of compounds with potentially unique properties. nih.gov

Oxidation Reactions (e.g., Naphthalene Ring Oxidation)

The naphthalene ring of this compound is susceptible to oxidation, a reaction that can lead to the formation of naphthoquinone derivatives. While specific studies on the direct oxidation of this compound are not extensively documented in readily available literature, the oxidation of related naphthyl ethers and 2-naphthol itself provides a strong model for this transformation. For instance, the oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone (B1674593) can be achieved using various oxidizing agents. This suggests that the naphthalene ring in this compound could be similarly oxidized to yield the corresponding naphthoquinone derivative, a class of compounds with significant biological activity.

The reaction conditions for such an oxidation would likely involve strong oxidizing agents. A potential, though unverified, pathway could involve the use of reagents like chromic acid or other transition metal-based oxidants. The ether linkage and the propanoic acid side chain would need to be stable under these conditions, or appropriate protecting groups would be required.

Reduction Reactions (e.g., Carboxylic Acid Reduction)

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(2-naphthyloxy)propan-1-ol. This transformation is typically accomplished using powerful reducing agents, as carboxylic acids are generally resistant to reduction.

Lithium Aluminum Hydride (LiAlH₄) is a common and effective reagent for this purpose. mdpi.commdpi.comnih.govyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a metal alkoxide and a subsequent second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature, followed by an acidic workup to protonate the resulting alkoxide. nih.gov It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. mdpi.comyoutube.com

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Naphthyloxy)propan-1-ol | Anhydrous ether (e.g., THF, diethyl ether), followed by acidic workup. nih.gov |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. The directing influence of the ether group will primarily guide incoming electrophiles to the ortho and para positions of the naphthalene ring. However, the bulky nature of the propanoic acid side chain may sterically hinder substitution at certain positions.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group (-NO₂) onto the naphthalene ring can be achieved by treating this compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich naphthalene ring. researchgate.net

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) on the naphthalene ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). google.comchemicalbook.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. chemicalbook.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion, before a proton is lost to restore aromaticity. google.com

The precise location of substitution on the naphthalene ring will be influenced by both the electronic effects of the ether linkage and steric factors.

Nucleophilic Acyl Substitution for Amide and Ester Formation

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of various derivatives, particularly amides and esters, through nucleophilic acyl substitution. These derivatives are often synthesized as prodrugs to improve the physicochemical properties of the parent compound.

Ester Formation (Esterification): Esters of this compound can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This is a reversible reaction known as Fischer esterification. youtube.com To drive the equilibrium towards the product, an excess of the alcohol can be used, or the water formed during the reaction can be removed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. The synthesis of ethyl 2-(2-naphthyloxy)acetate, a related compound, has been reported via the reaction of 2-naphthol with ethyl bromoacetate (B1195939) in the presence of potassium carbonate.

Amide Formation: Amides are synthesized by reacting this compound with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. A more common and milder approach involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com Another strategy is to first convert the carboxylic acid into a more reactive derivative like an acyl chloride, which then reacts readily with an amine to form the amide.

Chemo-Enzymatic Synthesis for Chiral Intermediates

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. For profen drugs and their analogues, one enantiomer is often significantly more active than the other. Chemo-enzymatic methods offer an elegant and efficient approach to obtain enantiomerically pure chiral intermediates. These methods combine chemical synthesis with the high selectivity of enzymes.

For compounds like this compound, enzymatic kinetic resolution is a particularly useful strategy. In this process, a racemic mixture of the acid or its ester is treated with an enzyme, typically a lipase, which selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, the kinetic resolution of racemic 2-phenylpropanoic acid has been achieved through enzymatic processes.

The enzymatic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for beta-blockers with structural similarities, has been demonstrated using lipases in a two-phase catalytic system. nih.gov This highlights the potential for applying similar enzymatic strategies to resolve racemic this compound or its derivatives. The choice of enzyme, solvent, and acylating agent are crucial factors that influence the efficiency and enantioselectivity of the resolution. nih.gov

Novel Synthetic Pathways for Analogues and Prodrugs

The development of novel synthetic pathways is crucial for accessing analogues and prodrugs of this compound with potentially improved therapeutic profiles. Research in this area often focuses on modifying the parent structure to enhance properties such as solubility, bioavailability, and to reduce side effects.

The synthesis of various ester and amide prodrugs of the structurally similar drug naproxen (B1676952) provides a clear roadmap for creating derivatives of this compound. For instance, ester prodrugs have been synthesized by coupling naproxen with various alcohols, including those with antioxidant properties, using methods like DCC coupling. Amide prodrugs have also been prepared to modify the drug's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to its unique proton environments. nagwa.com The spectrum is characterized by signals from the aromatic protons of the naphthalene ring, the methine proton (CH) of the propanoic acid moiety, and the methyl (CH₃) protons. nagwa.comdocbrown.info The carboxylic acid proton (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. nagwa.comdocbrown.info The aromatic protons resonate in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their coupling with neighboring protons on the naphthalene ring. The methine proton, adjacent to the electron-withdrawing oxygen atom, appears as a quartet, while the methyl protons appear as a doublet due to coupling with the methine proton. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing furthest downfield (typically > 170 ppm). The carbon atoms of the naphthalene ring produce a cluster of signals in the aromatic region (approx. 110-157 ppm). The carbon attached to the ether oxygen (C-O) and the methine carbon also show characteristic shifts, while the methyl carbon is the most shielded and appears furthest upfield. docbrown.info

Interactive Data Table: Typical NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Carboxylic Acid (-COOH ) | ¹H NMR | > 10.0 | Singlet (broad) | Highly deshielded, position can be solvent-dependent. nagwa.comdocbrown.info |

| Aromatic (Ar-H ) | ¹H NMR | 7.0 - 8.0 | Multiplets | Complex signals from the 7 protons on the naphthalene ring. |

| Methine (-O-CH -) | ¹H NMR | ~4.8 | Quartet | Split by the adjacent methyl protons. docbrown.info |

| Methyl (-CH₃ ) | ¹H NMR | ~1.6 | Doublet | Split by the adjacent methine proton. docbrown.info |

| Carbonyl (-C =O) | ¹³C NMR | > 170 | Singlet | Most deshielded carbon atom. docbrown.info |

| Aromatic (Ar-C ) | ¹³C NMR | 105 - 157 | Singlets | Multiple peaks for the 10 carbons of the naphthalene ring. |

| Methine (-O-C H-) | ¹³C NMR | ~75 | Singlet | Carbon atom of the stereocenter. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, Q-TOF)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements. For this compound (C₁₃H₁₂O₃), the exact mass can be calculated and compared to the experimentally measured value, confirming its elemental formula. nih.gov The monoisotopic mass of the compound is 216.0786 g/mol . nih.gov

Under mass spectrometry conditions, the molecule undergoes fragmentation. Common fragmentation pathways for this compound include the loss of the carboxyl group (-COOH) or the entire propanoic acid side chain. The stability of the naphthyloxy cation often results in it being a prominent peak in the spectrum. Analysis of these fragments helps to piece together the molecular structure. docbrown.info

Interactive Data Table: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₃ | nih.govscbt.com |

| Molecular Weight ( g/mol ) | 216.23 | nih.govchemicalbook.com |

| Monoisotopic Mass (Da) | 216.078644241 | nih.gov |

| Predicted Ion Adduct [M+H]⁺ (m/z) | 217.0859 | Calculated |

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for separating its stereoisomers. nih.gov Since the molecule contains a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers, (R)- and (S)-2-(2-Naphthyloxy)propanoic acid.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. While standard HPLC can determine chemical purity, chiral HPLC is required to separate the enantiomers. ceon.rschromatographyonline.com This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. ceon.rsresearchgate.net

Research has shown that polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H and Chiralpak AD), are particularly effective for resolving the enantiomers of 2-aryloxypropanoic acids, including this compound. researchgate.net The separation is often performed in normal-phase mode, using mobile phases like n-hexane and 2-propanol with a small amount of acid modifier like trifluoroacetic acid. researchgate.net The ability to achieve baseline separation allows for the isolation of enantiomerically pure forms (ee >99%). researchgate.net

Interactive Data Table: Chiral HPLC Separation Parameters

| Parameter | Description | Typical Conditions/Phases |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography | Separation of (R) and (S) enantiomers. ceon.rs |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based: Chiralcel OD-H, Chiralpak AD. researchgate.net |

| Mobile Phase | Normal-Phase | n-Hexane/2-Propanol/Trifluoroacetic acid mixtures. researchgate.net |

| Outcome | Enantiomeric Resolution | Separation of the racemic mixture into individual enantiomers. |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, as well as the intermolecular interactions that govern the crystal packing. For chiral molecules like this compound, this technique can reveal structural differences between the racemic form and the pure enantiomers.

Studies on analogous compounds, such as 2-(1-Naphthyl)propionic acid, show that carboxylic acids in the crystalline state typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate. researchgate.net In the crystal structure of a racemate (a 1:1 mixture of both enantiomers), these dimers often form between an (R)- and an (S)-molecule across a center of inversion. In contrast, the pure enantiomer crystals are composed of dimers of the same chirality. These differences in packing can lead to different physical properties, such as melting points, between the racemate and the pure enantiomers. researchgate.net

Other Spectroscopic Methods (e.g., IR, UV-Vis) relevant to Structural Characterization

Other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups present in the molecule. docbrown.info For this compound, the most characteristic absorptions include:

A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700-1725 cm⁻¹. docbrown.info

A very broad absorption band for the hydroxyl (O-H) stretch of the hydrogen-bonded carboxylic acid dimer, which can span from 2500 to 3300 cm⁻¹. docbrown.info

Absorptions corresponding to the C-O ether linkage and aromatic C=C bonds. researchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule, dominated by the naphthalene chromophore. The naphthalene ring system gives rise to strong absorptions in the ultraviolet region, typically with multiple bands corresponding to π-π* transitions. researchgate.net

Interactive Data Table: Key IR and UV-Vis Data

| Technique | Functional Group/Chromophore | Expected Absorption Region |

|---|---|---|

| Infrared (IR) | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (very broad) |

| Infrared (IR) | Carbonyl C=O Stretch | 1700-1725 cm⁻¹ (strong, sharp) |

| Infrared (IR) | Aromatic C-H & C=C Stretches | ~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹ |

| Infrared (IR) | Ether C-O Stretch | ~1250-1050 cm⁻¹ |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound derivatives is primarily linked to their ability to modulate the inflammatory cascade. A key mechanism in this process is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1 and COX-2 Selectivity)

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.govnih.gov

The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create anti-inflammatory agents with improved safety profiles. Research into the COX inhibition profiles of this compound derivatives has shown that structural modifications can significantly impact their activity and selectivity. For instance, in a study involving derivatives of naproxen, which is chemically (+) 2-(6-methoxy-2-naphthyl)propanoic acid, the introduction of bulky substituents at position 5 was found to be detrimental to both COX-1 and COX-2 inhibition. Specifically, both 5-chloromethyl naproxen and another dimer derivative were found to be inactive against both COX-1 and COX-2 in the concentration range of 0.1-10 µM, suggesting that the steric hindrance prevents the compounds from effectively binding to the active sites of these enzymes. nih.gov

The quest for potent analgesic and anti-inflammatory compounds has led to the synthesis of various propanoic acid derivatives. nih.gov In some cases, propanoic acid derivatives have demonstrated higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts. nih.gov For example, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid exhibited notable analgesic and anti-inflammatory effects. nih.gov

| Compound | Target Enzyme(s) | Activity | Reference |

| 5-chloromethyl naproxen | COX-1 and COX-2 | Inactive (0.1-10 µM) | nih.gov |

| 2-(5-((carboxyethyl)-2-methyloxynaphthyl)-6-methoxy-2-naphthyl)propanoic acid | COX-1 and COX-2 | Inactive (0.1-10 µM) | nih.gov |

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Not specified | High analgesic and anti-inflammatory activity | nih.gov |

In Vitro and In Vivo Models for Anti-inflammatory Efficacy

The anti-inflammatory and analgesic efficacy of this compound derivatives is evaluated using a variety of established in vitro and in vivo models. These models are designed to simulate the inflammatory process and allow for the quantitative assessment of a compound's ability to reduce inflammation and pain.

In Vivo Models:

A commonly used in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. nih.govnih.govmdpi.com In this model, the injection of carrageenan, a phlogistic agent, into the paw induces a localized inflammatory response characterized by swelling (edema). nih.gov The anti-inflammatory effect of a test compound is determined by its ability to reduce the volume of the paw edema over time compared to a control group. nih.govmdpi.com For instance, derivatives of S-naproxen have demonstrated a significant, dose-dependent reduction in paw edema in this model. nih.gov One derivative showed a maximal inhibition of 43.24% after 60 minutes, while another reached 45.93% inhibition after 90 minutes. nih.gov

Another in vivo model is the xylene-induced ear edema test , which is also used to evaluate anti-inflammatory potential. nih.gov

For assessing analgesic properties, the acetic acid-induced writhing test is frequently employed. mdpi.commdpi.com This model involves the intraperitoneal injection of acetic acid, which causes abdominal constrictions, or "writhes." The analgesic effect of a compound is quantified by the reduction in the number of writhes compared to a control group. mdpi.com

The hot-plate method is another common analgesic test that measures the latency time of an animal's response to a thermal stimulus. nih.govmdpi.com An increase in the latency time indicates an analgesic effect. nih.gov In studies with S-naproxen derivatives, one compound significantly increased the latency time, with a maximum percent inhibition of 87.53. nih.gov

| In Vivo Model | Purpose | Example Finding | Reference |

| Carrageenan-induced paw edema | Anti-inflammatory activity | S-naproxen derivatives showed up to 45.93% inhibition of edema. | nih.gov |

| Xylene-induced ear edema | Anti-inflammatory activity | Used to test S-naproxen derivatives. | nih.gov |

| Acetic acid-induced writhing test | Analgesic activity | Evaluates the reduction in abdominal constrictions. | mdpi.commdpi.com |

| Hot-plate method | Analgesic activity | An S-naproxen derivative showed a maximum percent inhibition of 87.53. | nih.gov |

Antimicrobial Activity

In addition to their anti-inflammatory properties, derivatives of this compound have shown promising antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Spectrum: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For example, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial activity. Some of these compounds exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus. In some instances, the antibacterial efficacy of these derivatives was comparable to that of standard antibiotics.

The antibacterial spectrum of some naphthyridine derivatives, which share a similar core structure, has been shown to include Proteus vulgaris. mdpi.com While direct studies on this compound derivatives against Proteus vulgaris are limited, the activity of related compounds suggests potential efficacy. The genus Proteus is known to be susceptible to certain antimicrobials like nalidixic acid. nih.gov

| Bacterial Species | Activity of Derivatives | Reference |

| Staphylococcus aureus (Gram-positive) | Significant antibacterial activity observed with 2-(6-methoxy-2-naphthyl)propionamide derivatives. | |

| Proteus vulgaris (Gram-negative) | Related naphthyridine derivatives have shown activity against this species. | mdpi.com |

Antifungal Efficacy

Several derivatives of this compound have also been found to possess significant antifungal properties. Research has indicated that many synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibit notable antifungal activity. In some cases, the efficacy of these compounds reached levels comparable to the standard antifungal drug, fluconazole. This suggests that the this compound scaffold is a promising starting point for the development of new antifungal agents.

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several potential modes of action have been proposed based on studies of structurally related compounds.

One of the leading hypotheses is the disruption of the cytoplasmic membrane . It is suggested that these compounds can penetrate the bacterial cell membrane, leading to its disruption. nih.gov This disruption can cause a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. nih.gov Studies on propionic acid and its derivatives have shown that they can lower the intracellular pH of bacteria like S. aureus, which contributes to their antimicrobial effect. bohrium.com

Another proposed mechanism, particularly for related heterocyclic compounds like naphthyridines, is the inhibition of DNA gyrase . mdpi.com DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition prevents the bacteria from multiplying. mdpi.com

For antifungal activity, it has been suggested that some related compounds may interfere with the fungal cell's calcium homeostasis, although this has not been directly confirmed for this compound derivatives.

Central Nervous System (CNS) Activities

The structural scaffold of this compound has proven to be a versatile base for developing agents that interact with various components of the central nervous system. These interactions have led to the discovery of compounds with potential therapeutic applications in neurodegenerative diseases and cognitive dysfunction.

A series of 2-naphthyloxy derivatives have been synthesized and evaluated for their potential to combat amnesia and enhance cognitive functions. nih.gov In preclinical studies using mice as the animal model, these compounds were assessed for their efficacy as nootropic agents. The elevated plus maze test, a standard method for evaluating learning and memory, was employed to screen for antiamnesic activity. nih.gov The results from these studies indicated that certain derivatives possess significant cognition-enhancing properties, with piracetam (B1677957) used as a reference drug. nih.gov The research highlights the potential of the 2-naphthyloxy moiety in the design of new nootropic agents. nih.govnih.gov Further investigations into related structures, such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, have also shown promising antiamnesic activities in models of electroconvulsion-induced amnesia. nih.gov

Table 1: Antiamnesic and Cognition-Enhancing Activity of Selected Derivatives

| Compound Class | Test Model | Outcome | Reference |

|---|---|---|---|

| 2-Naphthyloxy derivatives | Elevated Plus Maze (Mice) | Demonstrated efficacy as cognition enhancers. | nih.gov |

The cholinergic system, particularly the enzyme acetylcholinesterase (AChE), is a key target in the symptomatic treatment of Alzheimer's disease. A decrease in the neurotransmitter acetylcholine (B1216132) is a hallmark of the disease, and inhibiting AChE can help to restore its levels. Research has shown that derivatives of this compound can act as inhibitors of this enzyme. nih.gov

An in-vitro acetylcholinesterase inhibitory assay was used to confirm the activity of these synthesized compounds. nih.gov To understand the interaction at a molecular level, docking studies were performed. These computational analyses predicted the affinity and orientation of the derivatives within the active site of the AChE enzyme, revealing that the binding energy and hydrogen bond formation were consistent with the observed inhibitory activity. nih.gov This dual approach of biological testing and molecular modeling provides strong evidence for the potential of these compounds as AChE inhibitors. nih.govnih.gov

N-Methyl-D-aspartate (NMDA) receptors are crucial for excitatory synaptic transmission and play a significant role in synaptic plasticity, learning, and memory. nih.govnih.gov However, their overactivation can lead to glutamate (B1630785) neurotoxicity, a process implicated in various neurological disorders. nih.gov Derivatives of the closely related 2-naphthoic acid have been identified as allosteric, noncompetitive antagonists of the NMDA receptor. nih.gov

Studies on recombinant NMDA receptors (specifically GluN1/GluN2A subunits) expressed in human embryonic kidney 293 cells were conducted to delineate the kinetic mechanism of inhibition. nih.gov It was found that these compounds inhibit the receptor by stabilizing its closed states and increasing the energy barriers to its open states. This action reduces the probability of the ion channel opening, thereby modulating its activity. nih.gov This mechanism provides a quantitative understanding of how these derivatives can exert their effects on NMDA receptors, suggesting a potential therapeutic role in conditions associated with NMDA receptor dysfunction. nih.govnih.gov

Metabolic and Endocrine System Modulation

Beyond the central nervous system, derivatives based on the propanoic acid structure have been investigated for their ability to modulate metabolic pathways, showing particular promise in the context of type 2 diabetes and dyslipidemia.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. PPARα is primarily involved in fatty acid oxidation, while PPARγ is a master regulator of adipogenesis and insulin (B600854) sensitivity. Compounds that can activate both of these receptors, known as PPARα/γ dual agonists, are of great interest for the treatment of diabetic dyslipidemia, a condition characterized by high triglycerides and insulin resistance. nih.govnih.gov

While many early PPARα/γ dual agonists (e.g., muraglitazar, tesaglitazar) were discontinued (B1498344) due to adverse effects, the search for safer and more effective compounds continues. nih.govnih.gov A novel series of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives has been developed and investigated for this dual agonistic activity. nih.gov These compounds are designed to combine the beneficial effects on both lipid and glucose profiles, potentially offering a synchronized treatment for diabetic dyslipidemia. nih.govnih.gov

Building on their mechanism as PPAR agonists, certain propanoic acid derivatives have demonstrated significant hypolipidemic and hypoglycemic (antidiabetic) effects in preclinical models. nih.gov A series of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives were evaluated in Sprague-Dawley rats with high-fat diet-induced hyperlipidemia and hyperglycemia. nih.gov

The results of these studies confirmed that the synthesized compounds possess both lipid-lowering and glucose-lowering properties. nih.gov The hypolipidemic effect helps to address the abnormal lipid profile seen in diabetic dyslipidemia, while the hypoglycemic effect helps to control blood sugar levels. nih.govmdpi.com The development of such compounds represents a promising therapeutic strategy for managing the interconnected pathologies of type 2 diabetes and dyslipidemia. nih.govnih.gov

Table 2: Metabolic and Endocrine System Modulating Activity

| Compound Class | Biological Target/Model | Observed Effects | Reference |

|---|---|---|---|

| 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives | PPARα/γ | Potential dual agonism. | nih.govnih.govnih.gov |

Other Investigated Biological Activities

Anticancer Potential

The search for novel therapeutic agents for cancer has led to the exploration of various chemical scaffolds, including those derived from this compound. The core structure, containing the bulky, lipophilic naphthyloxy group, has been utilized as a foundational element in the design of new cytotoxic agents. Modifications of the carboxylic acid group into various heterocyclic systems have yielded compounds with notable anticancer activity.

One important class of derivatives includes those incorporating the 1,3,4-oxadiazole (B1194373) ring. These heterocyclic compounds can be synthesized from precursors such as 2-(naphthalen-2-yloxy)acetohydrazide. The resulting 5-(naphthalen-2-yl)-1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govddtjournal.com For instance, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines demonstrated a broad spectrum of activity. nih.gov The general structure of these compounds involves the naphthalen-2-yloxy group attached to the C5 position of the oxadiazole ring, with various substituted aryl amines at the C2 position.

The anticancer activity of these derivatives is often structure-dependent, with the nature and position of substituents on the aryl rings significantly influencing their potency and selectivity against different cancer cell lines. ddtjournal.com Studies have shown that some of these compounds exhibit significant growth inhibition at micromolar concentrations against cell lines for leukemia, melanoma, lung, colon, and breast cancer. nih.govpensoft.net

| Derivative Class | Investigated Activity | Key Findings | Reference Cell Lines |

| N-Aryl-5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amines | Anticancer | Showed broad-spectrum anticancer activity. Specific substitutions on the N-aryl group led to significant growth inhibition. | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer |

| 5-(Indole-2-yl)-3-(substituted)-1,2,4-oxadiazoles | Anticancer | Modifications on the indole (B1671886) component, such as a benzyloxyl substituent, improved antiproliferative activity. | PC-3 (Prostate Cancer) |

| Thiazolidinone-acetamide hybrids with 1,3,4-oxadiazole | Anticancer | Demonstrated selective cytotoxic influence against specific cancer cell lines. | MOLT-4, K-562 (Leukemia), HCT-15 (Colon), A498, CAKI-1, UO-31 (Renal) |

Cardioprotective Effects

A thorough review of the scientific literature did not yield specific research findings on the cardioprotective effects of derivatives of this compound. While other classes of compounds, such as polyunsaturated fatty acids, have been extensively studied for their roles in cardiovascular health, research focusing on the cardioprotective potential of this specific class of naphthyloxy derivatives appears to be limited or not publicly available. mdpi.com

Interactions with DNA and Gene Expression Modulation

The mechanisms underlying the anticancer activity of this compound derivatives, particularly the heterocyclic analogs, are thought to involve interactions with crucial cellular macromolecules. General studies on oxadiazole-based compounds suggest that these flat, aromatic structures are effective in interacting with biological targets like nucleic acids and key enzymes involved in gene expression. nih.gov

Derivatives containing the 1,3,4-oxadiazole scaffold have been investigated for their potential to bind to DNA. Their planar structure may allow them to intercalate between DNA base pairs, leading to DNA deformation and interfering with replication and transcription processes, ultimately triggering cell death in cancer cells. Furthermore, some heterocyclic scaffolds have been designed to interact with and inhibit enzymes that regulate gene expression, such as histone deacetylases (HDACs). nih.gov Inhibition of HDACs can lead to changes in chromatin structure and modulate the expression of genes involved in cell cycle arrest and apoptosis. While these mechanisms are proposed for the broader class of oxadiazole-containing compounds, they represent plausible pathways for the observed anticancer effects of the naphthyloxy-containing derivatives.

Antinociceptive Activity

Despite the investigation of various aromatic and heterocyclic compounds for pain management, a comprehensive search of scientific literature did not reveal specific studies on the antinociceptive (pain-relieving) activity of this compound derivatives. Research in this area has focused on other structures, such as pyrrolidine-2,5-dione derivatives, which have shown analgesic properties in various animal models. nih.govspringermedizin.denih.govresearchgate.net

Anticonvulsant Properties

No specific research findings on the anticonvulsant properties of this compound derivatives were identified in a thorough literature search. The development of new anticonvulsant agents has primarily centered on other chemical classes, including various amides, imides, and heterocyclic systems like pyrrolidine-2,5-diones and alaninamides, which have been tested in established seizure models. nih.govspringermedizin.denih.govresearchgate.netsemanticscholar.org

Antiviral and Anti-tuberculosis Activities of Derivatives

Structure Activity Relationship Sar Studies of 2 2 Naphthyloxy Propanoic Acid Derivatives

Influence of Stereochemistry at the α-Carbon on Biological Activity

The carbon atom alpha to the carboxylic acid in 2-(2-Naphthyloxy)propanoic acid is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The spatial arrangement of the substituents around this chiral center often has a profound impact on biological activity.

Chirality plays a pivotal role in the biological activity of many compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.gov Consequently, different enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles. For many biologically active propanoic acid derivatives, it is common for one enantiomer (often the (S)-enantiomer) to be significantly more active than the other.

In the case of related chiral compounds, research has demonstrated that stereochemistry can lead to significant differences in biological activity. nih.gov Often, only one specific isomer displays the desired therapeutic effect. nih.gov This selectivity can be attributed to factors such as stereoselective uptake into cells or a more favorable three-dimensional fit with the target protein. nih.gov For instance, studies on other chiral molecules have shown that their uptake may be mediated by stereospecific transport systems, such as those for L-amino acids. nih.gov Molecular modeling has further elucidated the structural and stereochemical requirements for efficient interaction with biological targets, where a precise orientation is necessary for effective binding and subsequent biological response. nih.gov Therefore, the (S)-configuration of this compound is a critical determinant of its interaction with biological systems.

Role of the Naphthalene (B1677914) Ring System in Receptor Binding and Bioavailability

The naphthalene ring system is a defining feature of this compound and is crucial for its biological activity. This large, aromatic, and hydrophobic moiety is a common scaffold in many approved drugs, highlighting its importance in drug design. ekb.eg

The key roles of the naphthalene ring system include:

Receptor Interaction: The flat, planar structure of the naphthalene ring allows it to participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. In some biological systems, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.

Scaffolding: The rigid structure of the naphthalene ring provides a stable scaffold, holding the other functional groups—the propanoic acid and any substituents—in a specific spatial orientation required for optimal binding to a receptor or enzyme active site. researchgate.net

Many compounds containing a naphthalene core exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ekb.egekb.eg This versatility underscores the significance of the naphthalene moiety as a privileged structure in medicinal chemistry.

Effects of Substitutions on the Naphthalene Moiety on Pharmacological Profiles

Modifying the naphthalene ring by adding chemical substituents is a common strategy to fine-tune the pharmacological profile of the parent compound. These substitutions can alter the molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.

Research has shown that even minor changes to the substitution pattern can lead to significant differences in biological activity. For example, in studies of naphthalene-2-carboxylic acid analogs, specific substitutions at the 6'-position resulted in compounds with strong, subtype-selective activation of the retinoic acid receptor gamma (RARγ), while showing no activity at the alpha subtype (RARα). nih.gov This demonstrates that substitutions can impart a high degree of receptor specificity.

The nature and position of the substituent are critical. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro) can influence the electronic properties of the entire molecule, affecting how it interacts with its biological target. ekb.eg

The following table summarizes the effects of various substitutions on the naphthalene ring of related propanoic acid derivatives:

| Compound Name | Substituent (Position) | Key Effect/Activity |

| Naproxen (B1676952) | Methoxy (6, naphthalen-2-yl) | Potent COX-2 inhibition (NSAID activity) |

| O-Demethylnaproxen | Hydroxy (6, naphthalen-2-yl) | Naproxen metabolite |

| 2-(6-Ethyl-naphthalen-2-yl)propanoic acid | Ethyl (6, naphthalen-2-yl) | Enhanced membrane permeability |

| 2-(6-(Methylthio)naphthalen-2-yl)propanoic acid | Methylthio (6, naphthalen-2-yl) | Potential for enzyme modulation |

| Data sourced from a comparative analysis of structural analogs. |

These findings illustrate that strategic substitution on the naphthalene moiety is a powerful tool for optimizing the pharmacological properties of this class of compounds.

Importance of the Carboxylic Acid Group for Biological Target Interaction

Key functions of the carboxylic acid group include:

Target Binding: The carboxylic acid group is a versatile hydrogen bond donor and acceptor. researchgate.net At physiological pH, it is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows it to form strong electrostatic or ionic interactions with positively charged residues (e.g., arginine, lysine) in the binding site of a target protein. researchgate.net These interactions are often crucial for anchoring the molecule in the correct orientation for a biological effect.

Water Solubility: The ability of the carboxylic acid to ionize significantly enhances the water solubility of the compound, which is a vital property for drug administration and distribution throughout the body. researchgate.netresearchgate.net The formation of salts with the carboxylate group is a common strategy to improve the solubility and dissolution rate of drugs. researchgate.net

Modulation of Acidity: The acidity of the carboxylic acid group is a defining characteristic that influences its reactivity and interactions. longdom.orgfiveable.me This acidity is a key determinant in drug-target interactions. researchgate.net

The propanoic acid moiety in this compound can participate in both hydrogen bonding and electrostatic interactions, which are critical for influencing the compound's binding affinity and specificity for its biological target.

Development of Optimized Chemical Scaffolds Based on SAR Findings

The insights gained from Structure-Activity Relationship (SAR) studies are essential for the rational design and development of new, optimized chemical scaffolds with improved therapeutic properties. By understanding which molecular features are responsible for efficacy, selectivity, and favorable pharmacokinetics, medicinal chemists can design next-generation compounds that are more potent and have fewer side effects.

Based on the SAR of this compound and related structures, several strategies for optimization can be pursued:

Stereochemical Control: Synthesis of enantiomerically pure compounds is critical to ensure that only the active stereoisomer is used, maximizing therapeutic benefit and minimizing potential off-target effects from the inactive enantiomer. nih.gov

Naphthalene Ring Substitution: SAR studies guide the placement of specific substituents on the naphthalene ring to enhance target affinity and selectivity. For instance, discovering that 6'-substituted analogs can confer receptor subtype selectivity allows for the development of highly targeted therapies. nih.gov

Carboxylic Acid Bioisosteres: While the carboxylic acid group is often vital for activity, it can sometimes lead to issues with metabolic instability or poor membrane permeability. researchgate.net In such cases, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties (e.g., tetrazole, hydroxamic acid). This strategy aims to retain the desired biological activity while improving the drug-like properties of the molecule.

Scaffold Hopping: In some cases, the entire naphthalene scaffold might be replaced with a different ring system (e.g., quinoline, thienopyran) while retaining the key pharmacophoric elements, such as the acidic group and appropriate hydrophobic features. nih.govresearchgate.net This can lead to the discovery of novel chemical classes with distinct intellectual property and potentially improved properties.

Through the iterative process of design, synthesis, and biological testing, guided by SAR principles, the this compound scaffold can be systematically optimized to produce drug candidates with superior pharmacological profiles.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been pivotal in exploring the interactions of 2-(2-Naphthyloxy)propanoic acid and its derivatives with various biological targets, including acetylcholinesterase (AChE), cyclooxygenase (COX) enzymes, and peroxisome proliferator-activated receptors (PPARs).

Acetylcholinesterase (AChE): Research has utilized molecular modeling and docking to investigate the potential of 2-naphthyloxy derivatives as antiamnesic agents by predicting their affinity and orientation within the active site of AChE. nih.gov These studies calculate the binding energy and analyze the docking score to correlate with the observed acetylcholinesterase inhibitory activity. nih.gov

Cyclooxygenase (COX) Enzymes: As a derivative of naproxen (B1676952), a known COX inhibitor, this compound's interaction with COX-1 and COX-2 enzymes is of significant interest. ijsrm.netnih.gov Docking experiments are performed to understand the binding conformations of such compounds within the catalytic site of COX isoenzymes. nih.gov For instance, studies on naproxen derivatives have shown strong binding affinities to prostaglandin (B15479496) H2 (PGH2) synthase, the protein containing the COX active site. ijsrm.netresearchgate.net The binding energy of a naproxen derivative with the main protease of SARS-CoV-2 was found to be -9.36 kcal/mol, significantly higher than the standard naproxen (-6.11 kcal/mol). nih.gov Similarly, thiourea (B124793) derivatives of naproxen have shown favorable binding energies for COX-2, with one derivative exhibiting a free binding energy of -14.90 kcal/mol. mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): Aryloxyacetic acid derivatives have been investigated for their multi-target activity, including their ability to bind to PPARs. mdpi.com Molecular docking campaigns have been used to assess the capability of these compounds to fit within the binding sites of these nuclear receptors. mdpi.com

| Biological Target | Key Findings from Molecular Docking | Reference |

| Acetylcholinesterase (AChE) | Prediction of binding affinity and orientation at the active site, correlating with inhibitory activity. | nih.gov |

| Cyclooxygenase (COX) Enzymes | Strong binding affinities observed for naproxen derivatives with PGH2 synthase and COX-2. | ijsrm.netresearchgate.netmdpi.com |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Aryloxyacetic acid derivatives show potential to fit within the binding sites of PPARs. | mdpi.com |

Analysis of Intermolecular Interactions

The stability of the ligand-receptor complex is governed by various intermolecular forces. Computational analysis allows for a detailed examination of these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the binding of many drugs to their protein targets. In studies of 2-naphthyloxy derivatives, hydrogen bonding interactions with amino acid residues in the active site of enzymes like AChE are analyzed to understand the binding mechanism. nih.gov For example, the crystal structure of a related compound, (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, is stabilized by intermolecular OH⋯O hydrogen bonds between the carboxy groups. rsc.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. DFT calculations are employed to determine the stable conformations of this compound and related compounds.

Studies on α-aryloxypropanoic acids have shown that these molecules tend to form dimers in solution through intermolecular hydrogen bonding. nih.gov DFT predictions of vibrational absorption and vibrational circular dichroism spectra have been used to identify the predominant dimer conformers. nih.gov The conformational analysis of related molecules, such as (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, has revealed syn conformations between the carbonyl and methoxy (B1213986) groups in the crystal state, stabilized by intermolecular hydrogen bonds. rsc.org

Prediction of Reaction Mechanisms and Regioselectivity

DFT calculations can be used to model reaction pathways and predict the selectivity of chemical reactions. For instance, understanding the reactivity of the carboxylic acid group and the naphthyloxy moiety is crucial for predicting metabolic pathways and designing synthetic routes. While specific studies on the reaction mechanisms of this compound are not detailed in the provided context, DFT is a standard method for such investigations. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of a drug's ADMET properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity.

In silico tools are widely used to predict the ADMET properties of new chemical entities. springernature.comnih.gov For derivatives of naproxen, ADMET calculations have been performed to assess their pharmacokinetic properties, with some studies suggesting improved profiles for modified compounds compared to the parent drug. ijsrm.netresearchgate.net These predictions often involve evaluating parameters such as oral bioavailability, potential for hepatotoxicity, and skin sensitization. nih.gov Various online servers and software are available to predict these properties, aiding in the early-stage assessment of drug candidates. tjnpr.orgresearchgate.net

| ADMET Parameter | Prediction Focus | Reference |

| A bsorption | Oral bioavailability, Caco-2 permeability, human intestinal absorption. | nih.govnih.gov |

| D istribution | Plasma protein binding, blood-brain barrier penetration. | nih.gov |

| M etabolism | Prediction of metabolic pathways and potential metabolites. | nih.gov |

| E xcretion | Prediction of clearance routes. | nih.gov |

| T oxicity | Ames mutagenicity, hepatotoxicity, rodent carcinogenicity. | nih.govnih.gov |

Prediction of Molecular Properties and Drug-Likeness Scores

The "drug-likeness" of a molecule is an essential concept in drug design, evaluated by assessing properties that influence its behavior in a biological environment. Computational tools are frequently used to calculate these properties and score compounds based on established guidelines like Lipinski's Rule of Five. These rules help in the early identification of compounds that are likely to have favorable absorption and distribution characteristics. nih.govnih.gov

For this compound, several key molecular properties have been computationally predicted. These descriptors are fundamental to its classification as a drug-like molecule. For instance, its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (expressed as LogP) are critical determinants. nih.govvcclab.org Studies have shown that these properties for this compound fall within the accepted ranges for orally available drugs. nih.gov

Table 1: Computed Molecular Properties and Drug-Likeness Descriptors for this compound Below is an interactive table detailing the computationally predicted properties of the compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | nih.govscbt.com |

| Molecular Weight | 216.23 g/mol | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

| Complexity | 252 | nih.gov |

This data is computationally generated and serves as a predictive measure.

Computational Assessment of Pharmacokinetic Parameters

Beyond static molecular properties, computational models are employed to predict the pharmacokinetic profile of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These in silico predictions are vital for weeding out drug candidates with poor pharmacokinetic properties early in the discovery pipeline, thereby reducing time and cost. nih.gov The development of sophisticated machine learning and deep learning algorithms has significantly improved the accuracy of these predictions. github.com

For this compound, computational ADME predictions suggest good oral bioavailability and membrane permeability. Models like the one provided by SwissADME are used to estimate properties such as gastrointestinal absorption and blood-brain barrier permeation. researchgate.net These tools analyze the molecule's structure to forecast its behavior within the body, providing a comprehensive view of its potential as a drug.

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound This interactive table summarizes the key predicted ADME characteristics.

| ADME Parameter | Prediction | Description |

| Gastrointestinal Absorption | High | Likelihood of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Ability to cross the protective barrier of the central nervous system. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein, a common resistance mechanism. |

| CYP1A2 Inhibitor | Yes | Potential to inhibit the Cytochrome P450 1A2 enzyme, affecting metabolism of other drugs. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the Cytochrome P450 2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the Cytochrome P450 2C9 enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the Cytochrome P450 2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the Cytochrome P450 3A4 enzyme. |

| Log Kp (skin permeation) | -5.76 cm/s | A measure of the molecule's ability to permeate the skin. |

These predictions are generated from computational models and provide an estimation of pharmacokinetic behavior.

Molecular Dynamics Simulations for Ligand-Protein Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions between a ligand, such as this compound, and its protein target over time. mdpi.com These simulations model the movements and conformational changes of atoms and molecules, providing a detailed picture of the binding process that is often inaccessible through experimental methods alone. nih.gov

MD simulations have been instrumental in understanding how this compound interacts with cyclooxygenase (COX) enzymes, its primary targets. nih.gov These studies validate docking results by assessing the stability of the ligand-protein complex. nih.gov Simulations can reveal the stability of the protein's structure once the ligand is bound, often measured by the root mean square deviation (RMSD) of the protein backbone. nih.gov For example, a simulation of a ligand-COX-2 complex can be run for a period, such as 100 nanoseconds, to observe the stability and key interactions, confirming that the ligand remains securely in the binding pocket. nih.gov This detailed understanding of the dynamic binding behavior is crucial for the rational design of new and more effective anti-inflammatory drugs. researchgate.net

Research Applications and Intellectual Property Landscape

Role in Medicinal Chemistry and Drug Discovery Programs

2-(2-Naphthyloxy)propanoic acid and its structural analogs, particularly those belonging to the arylpropionic acid class, have been a subject of interest in medicinal chemistry. While the parent compound itself is not a widely marketed pharmaceutical, its core structure serves as a key component in the development of therapeutic agents. The related compound, Naproxen (B1676952), which is (S)-2-(6-methoxy-2-naphthyl)propanoic acid, is a prominent non-steroidal anti-inflammatory drug (NSAID) with well-established anti-inflammatory, analgesic, and antipyretic properties. google.comsigmaaldrich.com The therapeutic effects of NSAIDs like Naproxen are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923).

The naphthyloxypropanoic acid scaffold has been explored for applications beyond inflammation. Research into related structures, such as 2-methyl-2-phenoxy-propionic acid derivatives, has revealed potential hypocholesterolemic and hypolipemic activities, suggesting that this class of compounds could be relevant in managing cholesterol and lipid levels. google.com The value of this compound in drug discovery often lies in its role as a precursor or a fragment for creating more complex molecules with tailored biological activities. researchgate.netjustia.com For instance, ester prodrugs of Naproxen have been synthesized to improve dermal drug delivery, indicating the utility of modifying the carboxylic acid group of the parent scaffold to enhance pharmacokinetic properties. researchgate.net

Intermediates in the Synthesis of Complex Pharmaceutical Scaffolds

This compound is a valuable intermediate in the multi-step synthesis of more complex and biologically active molecules. mallakchemicals.comgoogle.com Its bifunctional nature, featuring a carboxylic acid group and a naphthyloxy ether linkage, allows for a variety of chemical transformations.

A key application is in the preparation of amide derivatives. For example, a patented process describes the use of this compound derivatives as crucial intermediates for synthesizing 2-(2-naphthyloxy)propionanilide derivatives. google.com This transformation involves the reaction of the carboxylic acid moiety with anilines to form an amide bond, a common linkage in many pharmaceutical compounds. The ability to create these amide derivatives opens pathways to a diverse range of molecular structures that can be screened for various biological activities.

Furthermore, the synthesis of this intermediate itself is well-documented, often involving the reaction of 2-naphthol (B1666908) with a halocarboxylic acid in the presence of a base. google.com The general synthetic utility is also demonstrated in patents for related compounds, where the α-position of the propionic acid can be further substituted to introduce additional functional groups, leading to the creation of diverse chemical libraries for drug discovery programs. google.com The use of such intermediates is a cornerstone of combinatorial chemistry and medicinal chemistry, enabling the systematic development of new drug candidates. mdpi.com

Agrochemical Research Applications

Naphthyloxy acids, which are structurally analogous to this compound, have demonstrated significant potential as plant growth regulators. These compounds often mimic the activity of natural plant hormones, particularly auxins, which are fundamental to plant development. cymitquimica.com

A prominent example is 2-Naphthoxyacetic acid (BNOA), which is used commercially as a fruit-setting spray. plantgrowthhormones.com It is applied to various crops to stimulate fruit enlargement and prevent the formation of hollow fruits. plantgrowthhormones.com Similarly, 1-Naphthylacetic acid (NAA), another related auxin, is widely used to induce the formation of adventitious roots in plant cuttings, prevent premature fruit drop, and manage fruit thinning in orchards. made-in-china.complant-growth-regulator.comvalentbiosciences.com

The mechanism of action for these related compounds involves influencing cell division and elongation. made-in-china.com Research on the effects of naphthenic acid, a related growth stimulant, has shown that it can enhance nitrogen metabolism in plants, leading to increased levels of key enzymes and a greater protein content, ultimately boosting plant growth and yield. nih.gov Given these established applications for structurally similar naphthyloxy acids, this compound is a compound of interest for screening and development in the field of plant growth regulation.

| Related Compound | Application | Crops |

| 2-Naphthoxyacetic acid (BNOA) | Fruit setting spray, stimulates fruit enlargement | Tomatoes, Strawberries, Grapes, Pineapples plantgrowthhormones.com |

| 1-Naphthylacetic acid (NAA) | Induces rooting, prevents fruit drop, thinning agent | Cereals, Cotton, Fruits, Vegetables made-in-china.comvalentbiosciences.com |

The aryloxyacetic acid scaffold, to which this compound belongs, is a well-known structural motif in the agrochemical industry, particularly for herbicides. nih.gov While specific data on the pesticidal activity of this compound is limited, it has been identified as a potential herbicide. chemicalbook.com The herbicidal activity of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-established. nih.gov These compounds function as synthetic auxins; at high concentrations, they can cause uncontrolled growth in broadleaf weeds, leading to their demise. nih.gov

Naphthoxyacetic acid is also noted to possess herbicidal properties at certain concentrations. cymitquimica.com The exploration of aryloxyacetic acid derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) represents another avenue for developing novel herbicides. nih.gov Although not directly implicated as an insecticide, the broader family of naphthalene-containing compounds has been investigated for such properties. For instance, certain phthalic acid diamides incorporating a dichloro-propenyloxy group have shown excellent larvicidal activities. nih.gov This suggests that the naphthyl moiety can be incorporated into more complex structures to develop new pesticidal agents.

Analysis of Academic and Industrial Patent Filings related to this compound

The intellectual property landscape for this compound and its derivatives highlights its significance as both a synthetic intermediate and a core structure for developing new active compounds. An analysis of patent filings reveals a focus on its preparation methods and its use in creating more complex molecules for pharmaceutical and agrochemical applications. nih.gov

A key patent, KR910001998B1, details a specific process for preparing 2-(2-naphthyloxy)propionic acid derivatives. This patent emphasizes its role as an intermediate for synthesizing 2-(2-naphthyloxy)propionanilide derivatives, which are likely targets for further biological screening. google.com The method describes the reaction of 2-naphthol with a halocarboxylic acid in an organic solvent, aiming to improve upon previous methods that used aqueous solvents. google.com